molecular formula C12H19N3O2 B12902532 N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide CAS No. 62347-78-8

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide

Cat. No.: B12902532
CAS No.: 62347-78-8
M. Wt: 237.30 g/mol
InChI Key: YLFAXQYNZMZWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide is a heterocyclic compound that contains a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 3-methyl-1,2,4-oxadiazol-5-ylamine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide
  • tert-Butyl N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Uniqueness

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts rigidity and specific steric properties. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other oxadiazole derivatives .

Properties

CAS No.

62347-78-8

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide

InChI

InChI=1S/C12H19N3O2/c1-3-4-8-15(11(16)10-6-5-7-10)12-13-9(2)14-17-12/h10H,3-8H2,1-2H3

InChI Key

YLFAXQYNZMZWQU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=NO1)C)C(=O)C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.